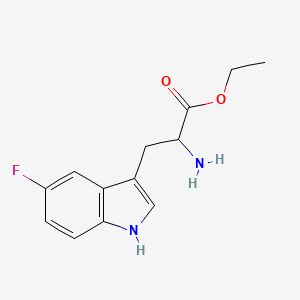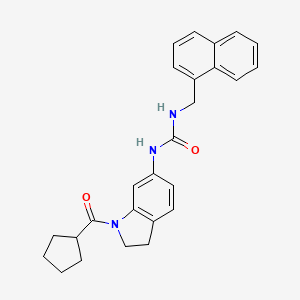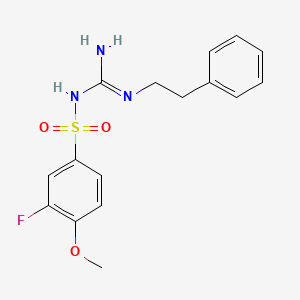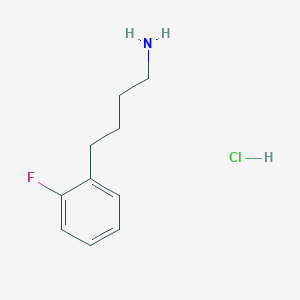
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structure, which includes a dichlorophenyl group and a sulfanylidene diazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods
For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride as starting materials. The reaction is conducted under controlled conditions to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission . It also exhibits activity at serotonin receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and other pharmaceuticals.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Exhibits unique pharmacological properties and is used in various research applications.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBGYUPHOZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride](/img/structure/B2515675.png)
![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)
![1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol](/img/structure/B2515678.png)
![N'-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2515680.png)
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)


![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)
![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

